7ETMC

CYP1A1 Inhibition IC50 Comparison Structure-Activity Relationship

Procure 7ETMC for selective, irreversible CYP1A1/1A2 inhibition in washout assays or cell culture. Its 0.46 µM potency minimizes DMSO use vs. weaker analogs. Unaffected by CYP2A6/2B1 at 50 µM, ensuring clean data. Validate SAR with the most potent, well-characterized 7-ethynylcoumarin benchmark.

Molecular Formula C14H12O2
Molecular Weight 212.24 g/mol
Cat. No. B13437527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7ETMC
Molecular FormulaC14H12O2
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C)C#C)C
InChIInChI=1S/C14H12O2/c1-5-11-6-7-12-8(2)9(3)14(15)16-13(12)10(11)4/h1,6-7H,2-4H3
InChIKeyLZVDYIJEUWVNGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7ETMC Procurement Guide: Baseline Profile of a Selective CYP1A1/1A2 Inhibitor


7ETMC (7-ethynyl-3,4,8-trimethylcoumarin; CAS 1370702-83-2) is a coumarin-based small molecule developed as a mechanism-based inhibitor of human cytochrome P450 enzymes 1A1 and 1A2 [1]. Its potency is defined by IC50 values of 0.46 μM (CYP1A1) and 0.50 μM (CYP1A2), measured during the initial six minutes of enzymatic reaction . The compound exhibits notable selectivity, demonstrating no inhibitory activity against CYP2A6 or CYP2B1 at concentrations up to 50 μM [1]. Structurally, the addition of methyl groups at the 3, 4, and 8 positions of the coumarin core distinguishes 7ETMC from other 7-ethynylcoumarin analogs [1].

Why Generic CYP1A Inhibitors Cannot Substitute for 7ETMC in Quantitative Assays


While multiple 7-ethynylcoumarin derivatives exist as CYP1A inhibitors, their inhibitory potencies and selectivities differ by orders of magnitude [1]. Substitution patterns on the coumarin scaffold drastically alter binding affinity (KI ranging from 0.57 μM to 104 μM for CYP1A1) and mechanism of action [1]. Furthermore, some analogs act as competitive inhibitors rather than mechanism-based inactivators, leading to fundamentally different enzyme recovery profiles in experimental systems [1]. Procurement of a non-optimized analog risks introducing variability in time-dependent inhibition studies and requires higher working concentrations, which can compromise assay sensitivity and reproducibility. The data below quantifies why 7ETMC, as the most potent derivative in its series, is not interchangeable with other 7-ethynylcoumarins.

7ETMC Quantitative Differentiation Evidence: Head-to-Head Comparative Data


7ETMC vs. In-Class 7-Ethynylcoumarins: CYP1A1 Inhibitory Potency (IC50)

7ETMC (IC50 = 0.50 μM) is the most potent CYP1A1 inhibitor among the eight 7-ethynylcoumarin derivatives tested. It exhibits 22-fold greater potency than 7E4MC (IC50 = 10.8 μM), 29-fold greater than 7E4TFC (IC50 = 14.3 μM), and approximately 100-fold greater than 7E6MOC (IC50 = 48.5 μM) [1].

CYP1A1 Inhibition IC50 Comparison Structure-Activity Relationship

7ETMC vs. In-Class 7-Ethynylcoumarins: CYP1A2 Inhibitory Potency (IC50)

Against CYP1A2, 7ETMC (IC50 = 0.46 μM) demonstrates superior potency compared to all other 7-ethynylcoumarin analogs tested. It is 3.7-fold more potent than 7E3M4PC (IC50 = 1.68 μM), 6.5-fold more potent than 7E3PC (IC50 = 3.00 μM), and over 34-fold more potent than 7EC (IC50 = 15.8 μM) [1].

CYP1A2 Inhibition IC50 Comparison Selective Inhibitor

7ETMC vs. Other 7-Ethynylcoumarins: CYP1A1 Binding Affinity and Inactivation Kinetics

As a mechanism-based inhibitor of CYP1A1, 7ETMC exhibits a KI of 0.57 μM and limiting Kinact of 0.34 min⁻¹. This KI value represents the highest binding affinity among the series, being 68-fold lower (more potent) than 7E6MOC (KI = 104.03 μM) and 30-fold lower than 7E4TFC (KI = 16.85 μM) [1]. The binding constant (Ka) of 7ETMC is 1.23 μM⁻¹, indicating strong active-site engagement [1].

Mechanism-Based Inhibition KI Kinact Binding Affinity

7ETMC vs. In-Class Analogs: CYP1A2 Time-Dependent Inactivation Kinetics

7ETMC inactivates CYP1A2 in a time- and concentration-dependent manner with a KI of 0.87 μM and limiting Kinact of 0.44 min⁻¹. This represents the highest inactivation rate (Kinact) among the 7-ethynylcoumarins, exceeding 7E4MC (Kinact = 0.39 min⁻¹), 7E4TFC (Kinact = 0.31 min⁻¹), and being more than 10-fold higher than 7E3PC (Kinact = 0.03 min⁻¹) [1]. Notably, 7E3M4PC (IC50 = 1.68 μM) acts as a competitive inhibitor rather than a mechanism-based inactivator, demonstrating that IC50 alone does not predict irreversible enzyme inhibition [1].

CYP1A2 Time-Dependent Inhibition Mechanism-Based Inactivation

7ETMC vs. 7-Ethynylcoumarin Analogs: Selectivity Against CYP2A6 and CYP2B1

7ETMC demonstrates complete selectivity for CYP1A1 and CYP1A2 over CYP2A6 and CYP2B1. At a concentration of 50 μM (100-fold above its IC50 for CYP1A1), 7ETMC shows no inhibition of either CYP2A6 or CYP2B1 [1]. In contrast, the analog 7E4TFC exhibits inhibition of CYP2B1 with an IC50 of 15.1 μM, and 7E3M4PC inhibits CYP2B1 with an IC50 of 9.16 μM [1].

CYP Selectivity Off-Target Activity CYP2A6 CYP2B1

7ETMC vs. 7E3M4PC: Mechanism of Action Differentiation

7ETMC is a mechanism-based inhibitor of CYP1A2 that requires NADPH-dependent metabolic activation to form a reactive intermediate that covalently inactivates the enzyme [1]. In contrast, the structurally similar analog 7E3M4PC (IC50 = 1.68 μM for CYP1A2) functions solely as a competitive inhibitor and does not exhibit time- or NADPH-dependent inactivation [1]. X-ray crystallography and docking simulations reveal that the two-plane structure of 7E3M4PC prevents the reactive binding orientation required for mechanism-based inactivation [1].

Mechanism-Based Inhibitor Competitive Inhibitor Irreversible Inhibition

7ETMC Application Scenarios: Where the Quantitative Advantage Dictates Selection


Mechanism-Based Inactivation Studies Requiring Irreversible CYP1A Knockdown

For experiments requiring sustained, irreversible suppression of CYP1A1 or CYP1A2 activity—such as washout assays, pulse-chase labeling, or long-term cell culture—7ETMC is the optimal choice among 7-ethynylcoumarin derivatives. Unlike the competitive inhibitor 7E3M4PC, 7ETMC's mechanism-based inactivation (Kinact = 0.44 min⁻¹ for CYP1A2; KI = 0.57 μM for CYP1A1) ensures that enzyme activity does not recover upon compound removal [1]. This property is essential for accurately modeling pharmacodynamic effects in vivo where compound clearance is rapid.

CYP1A-Selective Pharmacology with Minimal CYP2A6/2B1 Interference

In metabolic studies requiring selective inhibition of CYP1A1/1A2 without confounding activity at CYP2A6 or CYP2B1, 7ETMC provides a cleaner pharmacological window than analogs such as 7E4TFC (CYP2B1 IC50 = 15.1 μM) or 7E3M4PC (CYP2B1 IC50 = 9.16 μM) [1]. At concentrations up to 50 μM (100-fold above its CYP1A1 IC50), 7ETMC shows no inhibition of CYP2A6 or CYP2B1, enabling researchers to confidently attribute observed metabolic effects to CYP1A enzymes [1].

Low-Concentration Titration Experiments Minimizing Solvent Artifacts

When experimental design requires minimizing the volume of DMSO or other organic solvents—common in high-throughput screening, sensitive cell-based assays, or in vivo formulation—7ETMC's superior potency (IC50 = 0.46–0.50 μM for CYP1A1/1A2) allows for working concentrations 22- to 100-fold lower than less potent 7-ethynylcoumarins such as 7E4MC or 7E6MOC [1]. This reduces solvent-associated cytotoxicity and improves assay signal-to-noise ratios.

Structure-Activity Relationship (SAR) Studies of Coumarin-Based CYP Inhibitors

As the most potent and well-characterized member of the 7-ethynylcoumarin series, 7ETMC serves as the benchmark reference compound for SAR studies aimed at developing next-generation CYP1A inhibitors. Its quantitative profile—including IC50, KI, Kinact, and Ka values—is comprehensively documented [1], providing a robust baseline for evaluating novel analogs. Procurement of 7ETMC is essential for laboratories engaged in medicinal chemistry optimization of coumarin scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7ETMC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.